N-(2-methylpropyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N-(2-methylpropyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound makes it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylpropyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the reaction of 5-amino-pyrazoles with 1,5-dicarbonyl compounds. The reaction conditions often include the use of a solvent such as ethanol or methanol, and a catalyst like acetic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve high-throughput parallel synthesis techniques to optimize yield and purity. The use of automated synthesis equipment allows for the efficient production of large quantities of the compound, which is essential for its application in various research and industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(2-methylpropyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions involving this compound are generally carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C. Solvents such as dichloromethane, ethanol, and acetonitrile are commonly used .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
N-(2-methylpropyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of N-(2-methylpropyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation, thereby exerting anti-proliferative effects on cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[1,5-a]pyrimidine family, known for its CDK inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with similar biological activities, including enzyme inhibition and anti-cancer properties.
Uniqueness
N-(2-methylpropyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its specific interactions with molecular targets make it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C23H22N4O |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-(2-methylpropyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C23H22N4O/c1-16(2)15-24-23(28)20-14-22-25-19(17-9-5-3-6-10-17)13-21(27(22)26-20)18-11-7-4-8-12-18/h3-14,16H,15H2,1-2H3,(H,24,28) |
InChI Key |
UEFXZVYJNIQVBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1=NN2C(=CC(=NC2=C1)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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